molecular formula C16H13Cl B14661500 2-Chloro-9,10-dimethylanthracene CAS No. 43217-24-9

2-Chloro-9,10-dimethylanthracene

Cat. No.: B14661500
CAS No.: 43217-24-9
M. Wt: 240.72 g/mol
InChI Key: OYEDVUHPGBDHPZ-UHFFFAOYSA-N
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Description

2-Chloro-9,10-dimethylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and methyl groups at the 2, 9, and 10 positions of the anthracene structure. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9,10-dimethylanthracene typically involves the chlorination of 9,10-dimethylanthracene. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective chlorination at the 2-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9,10-dimethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-9,10-dimethylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-9,10-dimethylanthracene involves its interaction with molecular targets through its aromatic and chlorinated structure. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species upon light irradiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-9,10-dimethylanthracene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photophysical properties. This makes it valuable for specialized applications in research and industry .

Properties

CAS No.

43217-24-9

Molecular Formula

C16H13Cl

Molecular Weight

240.72 g/mol

IUPAC Name

2-chloro-9,10-dimethylanthracene

InChI

InChI=1S/C16H13Cl/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3

InChI Key

OYEDVUHPGBDHPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Cl

Origin of Product

United States

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